An In-depth Technical Guide to the Chemical Properties of 1,1-Dimethoxypropane
An In-depth Technical Guide to the Chemical Properties of 1,1-Dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dimethoxypropane, also known as propionaldehyde dimethyl acetal, is an organic compound classified as an acetal. With the chemical formula C5H12O2, it serves as a valuable reagent and solvent in organic synthesis.[1] Its primary utility lies in its function as a protecting group for aldehydes and its role as a precursor in various chemical transformations. This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,1-dimethoxypropane, detailed experimental protocols, and its reactivity profile. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams to facilitate understanding for researchers and drug development professionals.
Chemical and Physical Properties
1,1-Dimethoxypropane is a colorless, volatile liquid at room temperature.[1] It is characterized by the presence of two methoxy groups attached to the first carbon of a propane chain.[1] Due to its hydrocarbon backbone, it is soluble in many organic solvents but has limited solubility in water.[1]
Table 1: Physical and Chemical Properties of 1,1-Dimethoxypropane
| Property | Value | Source |
| Molecular Formula | C5H12O2 | [1][2][3][4][5] |
| Molar Mass | 104.15 g/mol | [2][4] |
| IUPAC Name | 1,1-dimethoxypropane | [4] |
| CAS Number | 4744-10-9 | [1][3][4][5] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 89 °C | [2][3] |
| Density | 0.85 g/cm³ | [3] |
| Flash Point | 10 °C | [3] |
| Vapor Pressure | 65.2 mmHg at 25°C | [3] |
| Refractive Index | 1.3780 - 1.3810 | [3] |
| LogP (Octanol/Water) | 1.01530 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,1-dimethoxypropane. Key spectral data are available from various sources.
Table 2: Spectroscopic Information for 1,1-Dimethoxypropane
| Spectrum Type | Data Availability and Source |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available in the NIST Mass Spectrometry Data Center.[4][5][6] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[4] |
| Nuclear Magnetic Resonance (NMR) | 1H NMR spectral data can be found in databases such as NMRShiftDB.[4][7] |
Chemical Reactivity and Pathways
As an acetal, the most characteristic reaction of 1,1-dimethoxypropane is its hydrolysis under acidic conditions. This reaction is reversible and is fundamental to its use as a protecting group for the corresponding aldehyde (propanal). The presence of two ether linkages makes it susceptible to cleavage by strong acids.[1]
The compound is also highly flammable, with a flash point of 10°C, and its vapors can form explosive mixtures with air.[4][8] It is stable under normal conditions but reacts with strong oxidizing agents and strong acids.[9]
Experimental Protocols
Protocol 1: Generalized Synthesis of 1,1-Dimethoxypropane
This protocol describes the acid-catalyzed reaction of propanal with methanol.
Materials:
-
Propanal
-
Methanol (anhydrous)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, concentrated sulfuric acid)
-
Dehydrating agent or apparatus (e.g., Dean-Stark trap)
-
Anhydrous sodium bicarbonate or other suitable base for quenching
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Appropriate solvents for extraction (e.g., diethyl ether)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, combine propanal and an excess of anhydrous methanol (typically 2.5-3 equivalents).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small amount of p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the acetal product. Monitor the reaction progress by checking for the cessation of water collection or by using techniques like TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the acid catalyst by carefully adding a base, such as a saturated solution of sodium bicarbonate, until the mixture is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 1,1-dimethoxypropane can be purified by fractional distillation to yield the final product.
Safety and Handling
1,1-Dimethoxypropane is a highly flammable liquid and vapor.[4] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[10] Use of non-sparking tools and explosion-proof equipment is recommended.[8][10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]
-
Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use) and wear fire/flame-resistant clothing.[10]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[10]
Handling Precautions:
-
Avoid breathing mist, gas, or vapors.[10]
-
Ground and bond containers and receiving equipment to prevent static discharges.[10]
-
Keep the container tightly closed and store in a dry, well-ventilated place designated as a flammables area.[9]
References
- 1. CAS 4744-10-9: 1,1-Dimethoxypropane | CymitQuimica [cymitquimica.com]
- 2. 1,1-Dimethoxypropane [chembk.com]
- 3. lookchem.com [lookchem.com]
- 4. 1,1-Dimethoxypropane | C5H12O2 | CID 20859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propane, 1,1-dimethoxy- [webbook.nist.gov]
- 6. Propane, 1,1-dimethoxy- [webbook.nist.gov]
- 7. 1,1-Dimethoxypropane | C5H12O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. echemi.com [echemi.com]
